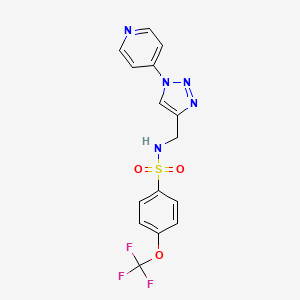

![molecular formula C8H10ClNO2S B2705623 4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid hydrochloride CAS No. 2173999-54-5](/img/structure/B2705623.png)

4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

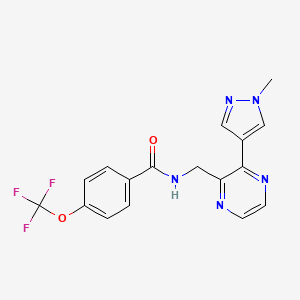

4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2173999-54-5 . It has a molecular weight of 219.69 . The IUPAC name for this compound is 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H9NO2S.ClH/c10-8(11)6-3-5-1-2-9-4-7(5)12-6;/h3,9H,1-2,4H2,(H,10,11);1H . This code can be used to generate the molecular structure of the compound.

Scientific Research Applications

Synthesis and Chemical Reactivity

A novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids demonstrates the chemical versatility and reactivity of thienopyridine derivatives. This method involves the direct formation of various compounds from precursors through reactions such as acetylation, displacement, and cyclization, highlighting the potential of thienopyridines in synthetic chemistry (Santilli et al., 1971).

Coordination Chemistry and Frameworks

Research into metal-organic frameworks (MOFs) and coordination polymers featuring thienopyridine derivatives underscores their significance in material science. One study describes the formation of lanthanide coordination polymers with unique structural properties, showcasing the ability of thienopyridines to facilitate the assembly of complex structures with potential applications in catalysis, separation, and gas storage (Ghosh & Bharadwaj, 2005).

Novel Heterocyclic Compounds

The synthesis of new heterocyclic compounds containing the cycloalka(e)thieno[2,3-b]pyridine moiety is another area of interest. These compounds are synthesized through various reactions, including hydrolysis, acetylation, and chlorination, contributing to the diversity of thienopyridine-based compounds with potential pharmacological activities (Al‐Sehemi & Bakhite, 2005).

Structural Analysis and Properties

The structural analysis of thieno[2,3-b]pyridine derivatives, such as 4-(3-fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid, provides insight into their molecular configurations and interactions. Studies on their crystal structures reveal supramolecular chains and interactions, offering a basis for understanding their chemical behavior and potential applications in materials science (Pinheiro et al., 2012).

Polyheterocyclic Synthesis

Thieno[2,3-b]pyridine-2-carbohydrazide serves as a precursor in polyheterocyclic synthesis, leading to the creation of diverse fused systems like pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine and pyrazolyl derivatives. This highlights the compound's utility in the synthesis of complex heterocyclic systems with potential for further chemical exploration and application (Elneairy et al., 2006).

Safety and Hazards

Properties

IUPAC Name |

4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S.ClH/c10-8(11)6-3-5-1-2-9-4-7(5)12-6;/h3,9H,1-2,4H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSXKAVZPRMGEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(S2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![N-(4-acetamidophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2705541.png)

![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2705549.png)

![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2705550.png)

![4-(2-(4-fluorophenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2705551.png)

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2705555.png)

![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2705557.png)

![2,2-Dimethyl-3-[methyl(propyl)amino]propan-1-ol](/img/structure/B2705560.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2705562.png)